1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to an aminophenyl group and an ethan-1-ol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, are known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including enzymatic reactions and signal transduction pathways .
Mode of Action
It’s known that the compound can form a dimeric copper (ii) complex in the presence of copper (ii) bromide and 3-hydroxyflavone . Both the 3-hydroxyflavonolate and 2-(1H-pyrrol-1-yl)ethanolate ligands are bound to the copper (II) atom in a κ2-bonding mode . This suggests that the compound may interact with its targets through similar complex formation.
Biochemical Pathways
The formation of a dimeric copper (ii) complex suggests potential involvement in pathways related to copper metabolism and enzymatic reactions involving copper .
Result of Action
The formation of a dimeric copper (ii) complex suggests that the compound may influence cellular processes involving copper, potentially leading to changes in enzymatic activity or signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules (like copper (ii) bromide and 3-hydroxyflavone) can potentially affect the compound’s ability to form complexes and interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with aminophenyl compounds under controlled conditions. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol: Similar structure with slight variations in the position of functional groups.
2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol: Contains a piperazine ring instead of a pyrrolidine ring.
Uniqueness
1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[1-(4-aminophenyl)pyrrolidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(15)12-3-2-8-14(12)11-6-4-10(13)5-7-11/h4-7,9,12,15H,2-3,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNDIUKANLSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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